Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate
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Description
Ethyl 4-(((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H18Cl2N2O5 and its molecular weight is 389.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an oxazolidinone ring, which is a feature of some antibacterial agents . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, oxazolidinones typically work by inhibiting protein synthesis in bacteria .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If it does act as an antibacterial agent, it would affect the protein synthesis pathway in bacteria .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. If it does act as an antibacterial agent, the result would be the inhibition of bacterial growth .
Properties
IUPAC Name |
ethyl 4-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O5/c1-2-24-15(22)6-5-14(21)19-8-11-9-20(16(23)25-11)10-3-4-12(17)13(18)7-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXVAXCPNSBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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